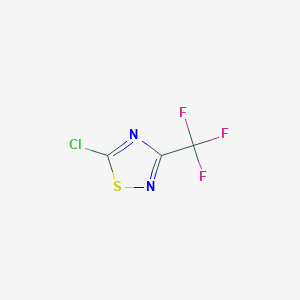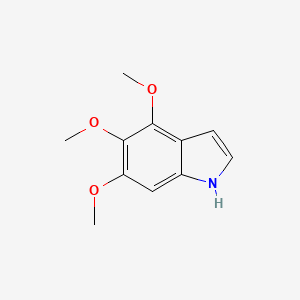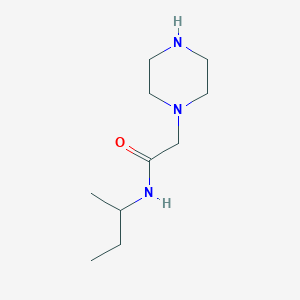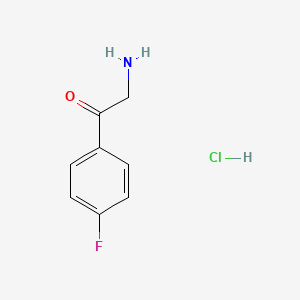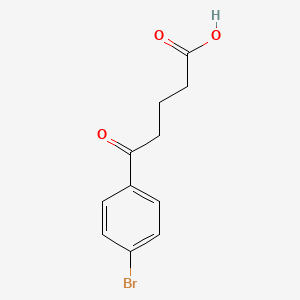
5-(4-溴苯基)-5-氧代戊酸
描述
5-(4-Bromophenyl)-5-oxopentanoic acid, also known as 4-bromo-5-oxopentanoic acid, is a carboxylic acid with a variety of uses in the scientific research field. It is a brominated organic compound with a five-carbon backbone and a bromine atom attached to the fourth carbon. It is an important intermediate in the synthesis of various organic molecules and is used in a variety of laboratory experiments.
科学研究应用
合成和化学转化
合成技术:5-(4-溴苯基)-5-氧代戊酸及其衍生物已通过各种方法合成,包括酯化、溴化和与邻苯二甲酰亚胺钾的反应 (Yuan, 2006)。另一种方法涉及在甲醇中尿素存在下对4-氧代戊酸进行溴化反应 (Zav’yalov & Zavozin, 1987)。
同位素修饰:制备5-氨基乙酰丙酸的同位素异构体,这是5-氧代戊酸的衍生物,表明其在研究类似叶绿素和血红素等生物活性卟啉的生物合成途径中的应用 (Shrestha‐Dawadi & Lugtenburg, 2003)。
生物医学和药理学应用
生物医学应用:一种含有4-溴苯基基团的化合物被研究其在调节炎症性疾病中的潜力。通过光谱方法确认了该化合物的结构,并显示出在生物医学应用中的潜力 (Ryzhkova, Ryzhkov & Elinson, 2020)。
抗菌活性:从4-(4-溴苯基)-4-氧代丁-2-烯酸衍生的新型杂环化合物被合成并显示出潜在的抗菌活性。这些化合物可能为开发新的抗菌剂提供基础 (El-Hashash et al., 2015)。
作用机制
Target of Action
Bromophenyl compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
In this process, a bromine atom is added to the compound, which can significantly alter its chemical behavior .
Biochemical Pathways
Without specific information on “5-(4-Bromophenyl)-5-oxopentanoic acid”, it’s difficult to say which biochemical pathways it might affect. Bromophenyl compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(4-Bromophenyl)-5-oxopentanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between 5-(4-Bromophenyl)-5-oxopentanoic acid and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 5-(4-Bromophenyl)-5-oxopentanoic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . The compound’s impact on gene expression can lead to alterations in the expression of genes involved in stress response, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)-5-oxopentanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the enzyme’s active site . This binding prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter and subsequent disruption of normal nerve function. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Bromophenyl)-5-oxopentanoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-5-oxopentanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include neurotoxicity, oxidative stress, and potential organ damage.
Metabolic Pathways
5-(4-Bromophenyl)-5-oxopentanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound’s metabolism can influence metabolic flux and the levels of metabolites in the cell. For instance, its interaction with acetylcholinesterase can affect the levels of acetylcholine and other related metabolites.
Transport and Distribution
The transport and distribution of 5-(4-Bromophenyl)-5-oxopentanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and efficacy in exerting its biochemical effects.
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)-5-oxopentanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
5-(4-bromophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKQTFYOQBCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536351 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35333-26-7 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






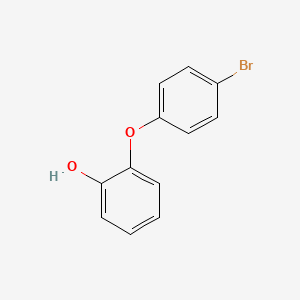
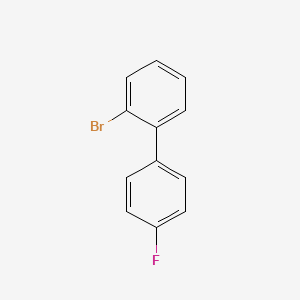
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
